![molecular formula C20H21ClFN3O3S B2700964 N-(4-(1-butyryl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923227-47-8](/img/structure/B2700964.png)
N-(4-(1-butyryl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(4-(1-butyryl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H21ClFN3O3S and its molecular weight is 437.91. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Synthesis
The study of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, which share structural motifs with the specified compound, emphasizes the significance of molecular conformation and hydrogen bonding in determining the properties and reactivity of such molecules. These studies are foundational for understanding how substitutions on the pyrazole and phenyl rings influence molecular behavior and potential applications in materials science or as pharmacophores (B. K. Sagar et al., 2017).
Biological Activity
Research on diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes, including structures analogous to the compound of interest, explores the interface between organometallic chemistry and bioactivity. Such studies contribute to the development of new materials with potential antimicrobial or anticancer applications, highlighting the versatility of pyrazole-containing compounds in medicinal chemistry (Fang-Lin Li et al., 2010).
Catalytic Applications
Investigations into the catalytic properties of compounds containing pyrazole and sulfonamide groups have identified potential applications in asymmetric synthesis and catalysis. For example, the catalytic asymmetric addition to cyclic N-acyl-iminiums showcases the utility of such compounds in accessing sulfone-bearing contiguous quaternary stereocenters, a key objective in synthetic organic chemistry for developing novel pharmaceuticals and materials (V. Bhosale et al., 2022).
Material Science
The synthesis and structural elucidation of nimesulide derivatives, including those with sulfonyl and pyrazole functionalities, underscore the importance of such compounds in the design of new materials. Their molecular geometry, intermolecular interactions, and potential for forming supramolecular assemblies provide insights into designing drugs with enhanced efficacy and reduced side effects (Tanusri Dey et al., 2015).
Chemical Reactivity
Research on the methanesulfonamide group's effect on COX-2 inhibitory activity of 1,5-diarylpyrazole reveals the impact of molecular modifications on the reactivity and specificity of enzyme inhibitors. Such studies are crucial for developing targeted therapies with minimal off-target effects, demonstrating the broader applicability of sulfonamide-containing compounds in therapeutic development (Sunil Kumar Singh et al., 2004).
properties
IUPAC Name |
N-[4-[2-butanoyl-3-(2-chloro-6-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN3O3S/c1-3-5-19(26)25-18(20-15(21)6-4-7-16(20)22)12-17(23-25)13-8-10-14(11-9-13)24-29(2,27)28/h4,6-11,18,24H,3,5,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSFYHZNOZXXKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-butyryl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide |
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